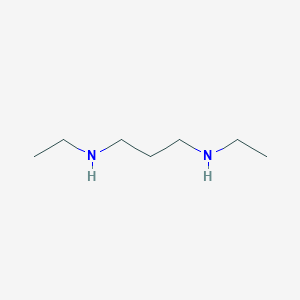
N,N'-Diethyl-1,3-propanediamine
Cat. No. B158848
Key on ui cas rn:
10061-68-4
M. Wt: 130.23 g/mol
InChI Key: BEPGHZIEOVULBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04900820
Procedure details


Further, a process has been known wherein N,N'-diethyl-1,3-propanediamine or N,N'-dipropyl-1,3-propanediamine is reacted with urea to obtain 1,3-diethyltetrahydro-2(1H)-pyrimidinone or tetrahydro-1,3-dipropyl-2(1H)-pyrimidinone with a yield of 64.0% or 21.5%, respectively (J. Med. Chem., vol. 14, page 140 (1971)). These processes are also commercially unsatisfactory due to the low yields of the objective products.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH2:5][CH2:6][NH:7][CH2:8][CH3:9])[CH3:2].[CH2:10]([NH:13][CH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][CH3:20])[CH2:11][CH3:12].N[C:22](N)=[O:23]>>[CH2:1]([N:3]1[CH2:4][CH2:5][CH2:6][N:7]([CH2:8][CH3:9])[C:22]1=[O:23])[CH3:2].[CH2:18]([N:17]1[CH2:16][CH2:15][CH2:14][N:13]([CH2:10][CH2:11][CH3:12])[C:22]1=[O:23])[CH2:19][CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCCCNCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NCCCNCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C(N(CCC1)CC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N1C(N(CCC1)CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04900820
Procedure details


Further, a process has been known wherein N,N'-diethyl-1,3-propanediamine or N,N'-dipropyl-1,3-propanediamine is reacted with urea to obtain 1,3-diethyltetrahydro-2(1H)-pyrimidinone or tetrahydro-1,3-dipropyl-2(1H)-pyrimidinone with a yield of 64.0% or 21.5%, respectively (J. Med. Chem., vol. 14, page 140 (1971)). These processes are also commercially unsatisfactory due to the low yields of the objective products.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH2:5][CH2:6][NH:7][CH2:8][CH3:9])[CH3:2].[CH2:10]([NH:13][CH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][CH3:20])[CH2:11][CH3:12].N[C:22](N)=[O:23]>>[CH2:1]([N:3]1[CH2:4][CH2:5][CH2:6][N:7]([CH2:8][CH3:9])[C:22]1=[O:23])[CH3:2].[CH2:18]([N:17]1[CH2:16][CH2:15][CH2:14][N:13]([CH2:10][CH2:11][CH3:12])[C:22]1=[O:23])[CH2:19][CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCCCNCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NCCCNCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C(N(CCC1)CC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N1C(N(CCC1)CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
